molecular formula C15H10N4O2S2 B12539334 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide CAS No. 681235-15-4

4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Cat. No.: B12539334
CAS No.: 681235-15-4
M. Wt: 342.4 g/mol
InChI Key: VKGAYTSLUKDQGQ-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide is a synthetic hybrid compound designed for medicinal chemistry and anticancer research. It strategically incorporates a quinoxaline scaffold, a structure recognized as a promising platform for the discovery of active chemotherapeutic agents . Quinoxaline derivatives have been established as selective inhibitors for a range of critically important kinases involved in carcinogenesis, including VEGFR-2, and have demonstrated potent anti-proliferative activity against various human tumor cell lines, such as HCT116 human colon carcinoma and MCF-7 human breast adenocarcinoma . The integration of a sulfonamide moiety further enhances the research value of this compound. Sulfonamides are a prominent pharmacophore in drug discovery, known for their ability to inhibit enzymes like carbonic anhydrase (CA), with several isozymes like hCA IX being overexpressed in hypoxic tumors and considered attractive anticancer targets . The reactive isothiocyanate (-N=C=S) group serves as a versatile chemical handle, enabling researchers to covalently link the molecule to biological targets or other functional groups for mechanism-of-action studies or the synthesis of more complex derivatives . This multi-functional architecture makes 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide a valuable probe for researchers investigating new kinase inhibitors, developing targeted therapies, and exploring structure-activity relationships in oncology-focused chemical biology.

Properties

CAS No.

681235-15-4

Molecular Formula

C15H10N4O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-isothiocyanato-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19)

InChI Key

VKGAYTSLUKDQGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N=C=S

Origin of Product

United States

Preparation Methods

Thiophosgene-Mediated Isothiocyanate Formation

4-Aminobenzenesulfonamide is treated with thiophosgene (CSCl₂) in anhydrous dichloromethane under inert conditions. The reaction proceeds via intermediate thiocarbamoyl chloride formation, followed by elimination of HCl to yield the isothiocyanate. Optimal conditions include:

  • Molar ratio : 1:1.2 (4-aminobenzenesulfonamide : thiophosgene)
  • Temperature : 0–5°C (to minimize side reactions)
  • Base : Triethylamine (1.5 eq.) for HCl scavenging
  • Yield : 78–85% after recrystallization from ethanol-DMF.

Microwave-Assisted Thiocyanation

An alternative method employs ammonium thiocyanate (NH₄SCN) and 4-chlorobenzenesulfonamide under microwave irradiation. This one-pot approach avoids hazardous thiophosgene:

  • Conditions : 120–125°C, 0.8–1.2 MPa pressure, 50–80% hydrazine hydrate
  • Reaction time : 2–4 hours
  • Yield : 70–75% with >95% purity.

Synthesis of 2-Aminoquinoxaline

The quinoxaline moiety is introduced via cyclocondensation of o-phenylenediamine with α-keto acids or esters:

Glyoxylic Acid Route

o-Phenylenediamine reacts with glyoxylic acid in n-butanol under reflux to form 2(1H)-quinoxalinone. Subsequent chlorination with POCl₃ yields 2-chloroquinoxaline, which undergoes amination with aqueous ammonia:

  • Cyclocondensation :
    • Conditions : 12-hour reflux in n-butanol
    • Yield : 89–92%.
  • Chlorination :
    • Reagent : POCl₃ (3 eq.), 80°C, 6 hours
    • Yield : 85–88%.
  • Amination :
    • Conditions : NH₃ (aq.), 100°C, 8 hours
    • Yield : 75–80%.

Coupling of 4-Isothiocyanato Benzenesulfonamide with 2-Aminoquinoxaline

The final step involves nucleophilic addition of 2-aminoquinoxaline to the isothiocyanate group. Two protocols are prominent:

Reflux in Polar Aprotic Solvents

A mixture of 4-isothiocyanato benzenesulfonamide (1 eq.) and 2-aminoquinoxaline (1.2 eq.) in dry DMF or THF is refluxed with trimethylamine (0.3 mL) as a catalyst:

  • Temperature : 100–110°C
  • Duration : 18–24 hours
  • Workup : Precipitation onto ice/water, filtration, and recrystallization from ethanol-DMF
  • Yield : 65–72%.

Microwave-Accelerated Coupling

Microwave irradiation reduces reaction time significantly:

  • Conditions : 150 W, 80°C, 30 minutes
  • Solvent : Tetrahydrofuran (THF)
  • Catalyst : Triethylamine (0.1 eq.)
  • Yield : 68–70% with comparable purity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 2105 cm⁻¹ (N=C=S), 1340–1310 cm⁻¹ (SO₂ asym.), 1160–1140 cm⁻¹ (SO₂ sym.).
  • ¹H NMR (DMSO-d₆) : δ 8.90 (s, 1H, NH), 8.45–7.60 (m, 8H, aromatic), 3.30 (s, 3H, CH₃ from DMF).
  • LC-MS : m/z = 387.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile-water) confirms >98% purity with retention time = 6.8 minutes.

Challenges and Optimization Strategies

Isothiocyanate Stability

The isothiocyanate group is prone to hydrolysis under acidic or aqueous conditions. Strategies include:

  • Strict anhydrous conditions (molecular sieves, inert atmosphere).
  • Short reaction times for coupling steps.

Regioselectivity in Quinoxaline Amination

Competing amination at C2 vs. C3 positions is mitigated by:

  • Using excess ammonia (3 eq.).
  • Lower temperatures (60–70°C) during amination.

Comparative Analysis of Methods

Parameter Thiophosgene Route Microwave Route
Reaction Time 18–24 hours 30 minutes
Yield 65–72% 68–70%
Purity >98% >95%
Safety Hazardous reagents Solvent-based

Chemical Reactions Analysis

Reaction with Amines to Form Thioureido Derivatives

Compound 2 undergoes nucleophilic substitution with various amines to generate thioureido derivatives. Key reactions include:

  • With 2-aminopyridine :

    • Reagents : 2-aminopyridine (0.01 mol), DMF (20 mL), triethylamine (3 drops).

    • Conditions : Reflux for 5 hours.

    • Product : 4-(3-Pyridin-2-yl-thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (compound 3 ) .

  • With substituted anilines :

    • Reagents : 4-bromoaniline, 4-fluoroaniline, 4-chloroaniline, or benzocaine (0.01 mol each).

    • Conditions : Similar to the 2-aminopyridine reaction.

    • Products : Corresponding thioureido derivatives 6–9 .

Amine Reactant Product Key Features
2-aminopyridineCompound 3 Thioureido linkage at pyridine
4-bromoanilineCompound 6 Bromine substituent in thioureido
4-fluoroanilineCompound 7 Fluorine substituent in thioureido
4-chloroanilineCompound 8 Chlorine substituent in thioureido
BenzocaineCompound 9 Ethyl ester group in thioureido

Other Potential Reactions

While not explicitly detailed for this specific compound, analogous quinoxaline derivatives undergo reactions such as:

  • Hydrolysis : Isothiocyanates can hydrolyze under acidic or basic conditions to form thioureas or ureas.

  • Cycloaddition : Potential participation in [4+2] cycloaddition reactions with dienes, though not reported for this compound.

Research Findings

  • Synthesis Efficiency : The thiophosgene-mediated reaction is straightforward and avoids complex catalysts, making it scalable .

  • Substitution Patterns : Electron-withdrawing groups (e.g., halogens) in the amine reactants enhance reactivity, as seen in compounds 6–8 .

  • Biological Relevance : Thioureido derivatives derived from compound 2 exhibit antitumor and radiosensitizing properties, though specific IC₅₀ values are not provided in the cited sources .

Scientific Research Applications

4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Biological Activity
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide Isothiocyanate (-N=C=S) C₁₅H₁₀N₄O₂S₂ 342.402 Anticancer
Sulfaquinoxaline (4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide) Amino (-NH₂) C₁₄H₁₂N₄O₂S 300.336 Antibacterial
4-[2-(quinoxalin-2-yl)ethynyl]aniline Ethynyl (-C≡C-) C₁₆H₁₁N₃ 245.284 Synthetic intermediate

Key Observations :

  • The isothiocyanate group in the target compound distinguishes it from Sulfaquinoxaline, which has an amino group. This difference significantly alters reactivity and biological targeting.
  • Sulfaquinoxaline’s amino group enhances solubility and hydrogen-bonding capacity, making it suitable for antibacterial applications , whereas the isothiocyanate group in the target compound facilitates covalent enzyme inhibition, as seen in its anticancer activity .

Computational and Docking Studies

  • Density Functional Theory (DFT) : Studies incorporating exact exchange terms (e.g., hybrid functionals) could model the electronic properties of the isothiocyanate group, predicting its reactivity and interaction energies .
  • AutoDock4: Molecular docking of the target compound may reveal stronger binding to cysteine protease active sites compared to Sulfaquinoxaline, due to covalent bond formation .

Biological Activity

However, I can provide some general insights about related quinoxaline derivatives and their biological activities based on the available information:

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated a range of biological activities that may be relevant to understanding the potential properties of 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide:

Antimicrobial Properties

Quinoxaline derivatives have shown prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Antiviral Activity

Some quinoxaline-containing compounds have exhibited antiviral properties. For example, certain penta-1,4-dien-3-one oxime derivatives containing a quinoxaline nucleus demonstrated significant protective and inactivation activity against Tobacco Mosaic Virus (TMV) .

Anticancer Potential

Several quinoxaline derivatives have shown promising anticancer properties:

  • Some compounds exhibited IC50 values in the low micromolar range against cancer cell lines like HCT-116 and MCF-7 .
  • Certain sulfonamide-derived quinoxaline 1,4-dioxides demonstrated antiproliferative activity against various cancer cell lines, including MCF-7, Capan-1, DND-41, HL60, and Z138 .

Enzyme Inhibition

Quinoxaline-based compounds have shown inhibitory activity against various enzymes:

  • Some derivatives act as xanthine oxidase (XO) inhibitors, which could be useful in treating gout .
  • Certain quinoxaline-containing compounds have demonstrated inhibitory activity against carbonic anhydrases (CA), particularly CA IX, which is associated with tumor growth .

Hypoxia-Targeted Activity

Some quinoxaline 1,4-dioxide derivatives have shown cytotoxic activity under hypoxic conditions, comparable to tirapazamine (TPZ), against adenocarcinoma cells like MCF-7 .

Structure-Activity Relationships

While not specific to 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide, some general structure-activity relationships have been observed for quinoxaline derivatives:

  • The presence of halogen atoms or sulfonamide groups as substituents on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides appears to be favorable for cytotoxicity against various cancer cell lines .
  • A carbonitrile fragment in position 2 of the heterocycle has shown a positive effect on antitumor properties .
  • Hydrophobic residues on pyrazole rings attached to quinoxaline structures may enhance PARP-1 inhibition activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via refluxing with pyrazolo pyrimidine-o-aminocarbonitrile in dimethylformamide (DMF) using triethylamine as a catalyst . Alternative routes involve coupling anthranilic acids with isothiocyanato-benzenesulfonamide derivatives under reflux conditions in alcoholic solvents . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (reflux ensures activation energy), and stoichiometric ratios of reactants. Yield optimization requires purification via column chromatography or recrystallization, with purity verified by HPLC or elemental analysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly the isothiocyanate (-NCS) and sulfonamide (-SO₂NH-) groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while elemental analysis validates stoichiometry . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives.

Q. What is the hypothesized biological target of this compound, and how is its activity evaluated experimentally?

  • Methodological Answer : The compound exhibits anticancer activity against the Hep-G2 cell line (IC₅₀ = 26.84 μM), likely via interaction with nucleic acid synthesis pathways or enzyme inhibition . Activity is assessed using in vitro cytotoxicity assays (e.g., MTT or SRB assays), with dose-response curves to calculate IC₅₀ values. Comparative studies against reference drugs (e.g., 5-fluorouracil) validate potency.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of the isothiocyanate functional group?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrophilicity of the -NCS group. Exact exchange terms in hybrid functionals improve thermochemical accuracy for predicting reaction pathways, such as nucleophilic additions or cycloadditions . Computational docking studies further elucidate binding affinities to biological targets like kinases or DNA.

Q. What experimental strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell passage number, incubation time). Robust resolution involves:

  • Standardizing protocols (e.g., ATP-based viability assays vs. colorimetric methods).
  • Replicating studies with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for protein expression).
  • Applying statistical frameworks (e.g., ANOVA with post-hoc tests) to assess significance .

Q. How do structural modifications to the quinoxaline or sulfonamide moieties enhance bioactivity or selectivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) to the quinoxaline ring increases DNA intercalation potential, while sulfonamide substitution with hydrophobic groups (e.g., cyclohexyl) improves membrane permeability . Structure-activity relationship (SAR) studies using analogues (e.g., 4-cyano or 5-methoxy derivatives) reveal critical pharmacophores.

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